2-(3-Amino-propyl)-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-propyl)-2H-isoquinolin-1-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an amino group attached to a propyl chain, which is further connected to the isoquinoline core
Mechanism of Action
Target of Action
Similar compounds such as nintedanib, a tyrosine kinase inhibitor, are known to inhibit multiple signaling receptors, including vascular endothelial growth factor receptor (vegfr), platelet-derived growth factor receptor (pdgfr), and fibroblast growth factor receptor (fgfr) .
Mode of Action
Based on its structural similarity to other aminosilanes like (3-aminopropyl)triethoxysilane (aptes), it can be inferred that it might be used in the process of silanization, the functionalization of surfaces with alkoxysilane molecules . It could also be used for covalent attaching of organic films to metal oxides such as silica and titania .
Biochemical Pathways
For instance, Nintedanib, by blocking the tyrosine kinase activity, ultimately prevents fibroblast proliferation and differentiation .
Pharmacokinetics
Similar compounds like nintedanib have very low oral bioavailability (47%), and high doses of the drug, such as 100–150 mg, are administered, which can cause problems of gastrointestinal irritation and hepatotoxicity .
Result of Action
Similar compounds like aptes have been shown to improve the adhesion of graphene sheets and sio2, thereby maintaining better contact with metal electrodes .
Action Environment
Similar compounds like aptes have been shown to form stable, covalent bonds within 2 minutes when used to covalently bond thermoplastics to poly(dimethylsiloxane) (pdms) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-propyl)-2H-isoquinolin-1-one typically involves the reaction of isoquinoline derivatives with appropriate reagents to introduce the amino-propyl group. One common method is the reductive amination of 2H-isoquinolin-1-one with 3-aminopropylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents and reducing agents can be optimized to enhance yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-propyl)-2H-isoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), tetrahydroisoquinoline derivatives (reduction), and various substituted isoquinoline derivatives (substitution).
Scientific Research Applications
2-(3-Amino-propyl)-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
2-(3-Aminopropyl)-2H-quinolin-1-one: Similar structure but with a quinoline core.
2-(3-Aminopropyl)-2H-indole-1-one: Similar structure but with an indole core.
2-(3-Aminopropyl)-2H-benzimidazole-1-one: Similar structure but with a benzimidazole core.
Uniqueness
2-(3-Amino-propyl)-2H-isoquinolin-1-one is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the amino-propyl group further enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(3-aminopropyl)isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-7-3-8-14-9-6-10-4-1-2-5-11(10)12(14)15/h1-2,4-6,9H,3,7-8,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIGXYHYECHXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN(C2=O)CCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.